molecular formula C16H19NO B5799327 (3,5-dimethylphenyl)(4-methoxybenzyl)amine

(3,5-dimethylphenyl)(4-methoxybenzyl)amine

Cat. No. B5799327
M. Wt: 241.33 g/mol
InChI Key: VPXNMWFNRXLZIJ-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl)(4-methoxybenzyl)amine is a chemical compound that belongs to the class of arylalkylamines. It is also known as DMMA and has a molecular formula of C16H19NO. DMMA has been the subject of research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of DMMA is not fully understood. However, it is believed to exert its biological activities by interacting with specific receptors or enzymes in the body. DMMA has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. DMMA has also been shown to reduce the production of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, DMMA has been shown to have anxiolytic and sedative effects, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMMA has also been shown to exhibit a range of biological activities, making it a potentially useful compound for the development of new drugs. However, there are also some limitations associated with DMMA. It has not been extensively studied in vivo, and its safety profile has not been fully established. Therefore, further research is needed to fully understand the potential risks and benefits of DMMA.

Future Directions

There are several future directions for research on DMMA. One potential direction is to investigate its potential as a new anticancer agent. DMMA has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a new antimicrobial agent. DMMA has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new drugs to treat infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMMA and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of DMMA is a multi-step process that involves the reaction of 3,5-dimethylphenylacetonitrile with 4-methoxybenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure DMMA. This method has been successfully used to synthesize DMMA in the laboratory.

Scientific Research Applications

DMMA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. DMMA has been tested against several cancer cell lines and has shown promising results as a potential anticancer agent. It has also been investigated for its ability to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-8-13(2)10-15(9-12)17-11-14-4-6-16(18-3)7-5-14/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXNMWFNRXLZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3,5-dimethylaniline

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